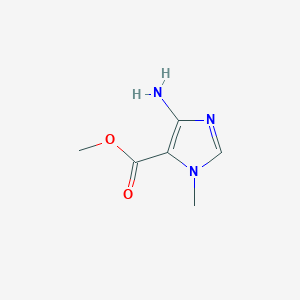

Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

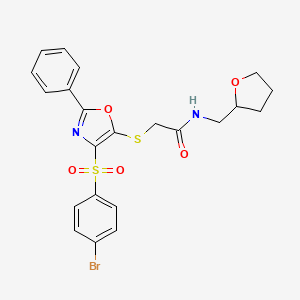

“Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate” is a chemical compound with the CAS Number: 1195555-40-8 . It has a molecular weight of 155.16 and its IUPAC name is this compound . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C6H9N3O2 . The InChI code for this compound is 1S/C6H9N3O2/c1-9-3-8-5 (7)4 (9)6 (10)11-2/h3H,7H2,1-2H3 .Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 354.8±22.0 °C and a predicted density of 1.35±0.1 g/cm3 . Its melting point is 126-127 °C . The compound has a predicted pKa value of 4.92±0.61 .Aplicaciones Científicas De Investigación

Methylglyoxal in Food and Living Organisms

- Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, modifies arginine and lysine residues in proteins, forming advanced glycation end-products. These products have been linked to complications in diabetes and neurodegenerative diseases. MG is present in foodstuffs and beverages and is formed during processing, cooking, and storage. Its intake over a prolonged period can cause degenerative changes in tissues and may also exhibit anticancer activity (Nemet, Varga-Defterdarović, & Turk, 2006).

Antineoplastic Agent Metabolism

- The antineoplastic agent 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) undergoes N-demethylation in rats and humans. This metabolic pathway is significant for the drug's activity and is mediated by liver microsomal enzymes (Skibba, Beal, Ramirez, & Bryan, 1970).

Imidazole-5-Carboxylic Acids in Medicinal Chemistry

- A series of imidazole-5-carboxylic acids and related compounds were synthesized and evaluated for their antagonistic activities to the angiotensin II receptor. Certain derivatives showed strong binding affinity and effectively inhibited angiotensin II-induced pressor response (Yanagisawa et al., 1996).

Imidazole Derivatives in Photodynamic Therapy

- 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DIC) has been studied for its lethal effect on Chinese hamster ovary cells and human malignant melanoma cells in the presence of light. Its interaction with nucleic acids varies depending on light exposure, suggesting potential applications in photodynamic therapy (Gerulath & Loo, 1972).

Antimicrobial and Antineoplastic Activities

- Methyl-5(or 4)-(3,3-dimethyl-1-triazeno)-imidazole-4(or 5)-carboxylate has demonstrated antimicrobial activity against a wide range of microorganisms, including gram-positive and gram-negative bacteria, yeasts, fungi, and algae. It also showed chemotherapeutic activity in vivo (Pittillo & Hunt, 1967).

Synthesis and Applications in Organic Chemistry

- Imidazo[1,5-a]pyridine carbenes, a class of imidazole derivatives, have been used in multicomponent reactions to synthesize fully substituted furans. This demonstrates the versatility of imidazole derivatives in organic synthesis (Pan et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 5-amino-3-methylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLPYUXHVLFESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2753055.png)

![3-[4-(Morpholine-4-carbonyl)phenyl]-2-phenacylsulfanylquinazolin-4-one](/img/structure/B2753059.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2753060.png)

![3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B2753063.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide](/img/structure/B2753064.png)

![(4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2753070.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2753073.png)